

Recommended dosage and administration of 11-A-Hydroxy canrenone methyl ester

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Compound of Interest

Compound Name: 11-A-Hydroxy canrenone methyl ester

Cat. No.: B138474

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Application Notes and Protocols for 11-A-Hydroxy Canrenone Methyl Ester

For research, scientific, and drug development professionals.

Disclaimer: **11-A-Hydroxy canrenone methyl ester** is primarily documented as a chemical intermediate in the synthesis of the cardiovascular drug Eplerenone. As such, there is limited publicly available information regarding its specific recommended dosage and administration for research purposes. The following application notes and protocols are based on the known biological activity of structurally and functionally related mineralocorticoid receptor (MR) antagonists, such as canrenone, spironolactone, and eplerenone. Researchers should use this information as a guide and conduct their own dose-finding and optimization studies for their specific experimental models.

Introduction

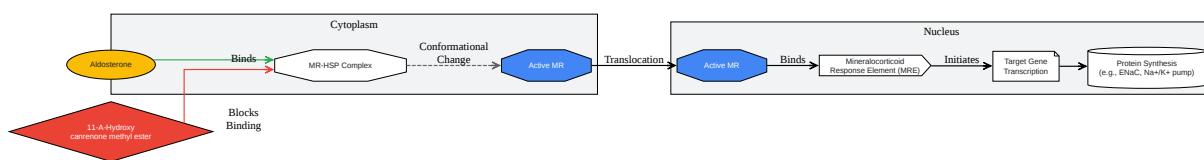
11-A-Hydroxy canrenone methyl ester is a steroidal compound that, like its relatives canrenone, spironolactone, and eplerenone, is expected to function as a mineralocorticoid receptor (MR) antagonist. The MR, a nuclear hormone receptor, plays a crucial role in regulating blood pressure and fluid balance through its interaction with the hormone aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making MR antagonists a key area of therapeutic research.

Chemical and Physical Properties:

Property	Value	Reference
CAS Number	192704-56-6	
Molecular Formula	C ₂₄ H ₃₂ O ₆	
Molecular Weight	416.51 g/mol	
Appearance	White to Off-White Solid	
Melting Point	230-232 °C	

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

11-A-Hydroxy canrenone methyl ester is presumed to act as a competitive antagonist at the mineralocorticoid receptor. In its active state, the MR translocates to the nucleus and modulates the transcription of target genes involved in sodium and potassium transport. By blocking aldosterone binding, MR antagonists inhibit this signaling cascade.



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Caption: Mineralocorticoid Receptor Signaling Pathway.

Recommended Dosage and Administration (Inferred from Related Compounds)

Due to the lack of direct experimental data for **11-A-Hydroxy canrenone methyl ester**, the following dosage recommendations for preclinical studies are extrapolated from published research on eplerenone and spironolactone in various animal models. It is critical to perform dose-response studies to determine the optimal dosage for your specific model and experimental endpoint.

Preclinical Dosage in Animal Models (Oral Administration):

Compound	Animal Model	Dosage Range	Application	Reference
Eplerenone	Spontaneously Hypertensive Rat (SHR)	100 mg/kg/day	Hypertension	
Two-Kidney, One-Clip (2K-1C) Rat	Not specified, but effective		Renovascular Hypertension	
Dahl Salt-Sensitive (DS) Rat	Not specified, but effective		Salt-Sensitive Hypertension	
Spironolactone	Dog (Beagle)	0.8 - 8 mg/kg	Hyperaldosteronism Model	
Dog (Beagle)	2 - 4 mg/kg/day		Healthy dogs (RAAS study)	
Mouse (BALB/c)	4.4 - 17.6 mg/kg/day		Leishmaniasis Model	
Mouse	10 - 160 mg/kg		Pain Response Study	
Canrenone	Rat	1 mg/kg	Anesthetized rats (PE reactivity)	

Administration:

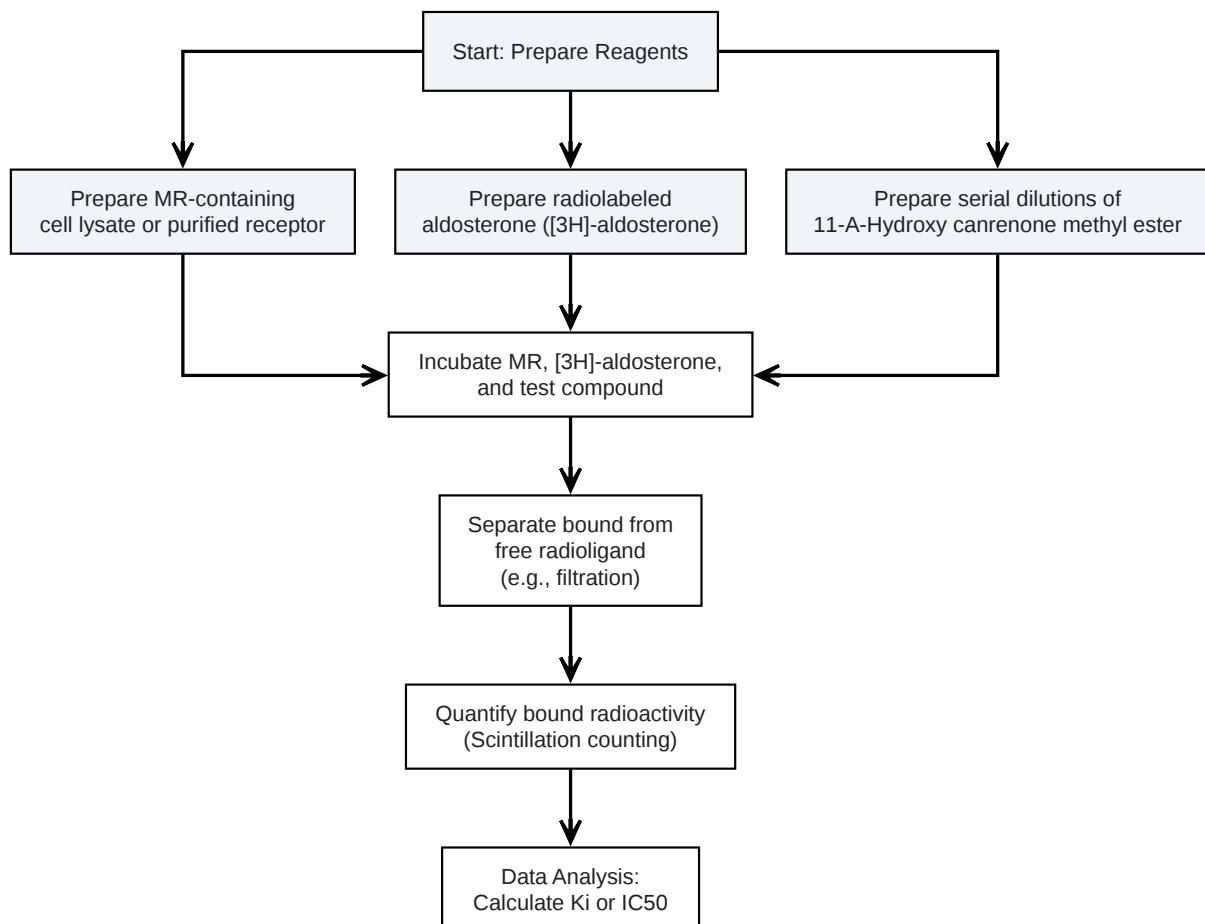
For preclinical studies, oral gavage is a common method of administration. The compound should be dissolved or suspended in a suitable vehicle, such as:

- 0.5% or 1% Methylcellulose: A common suspending agent.
- Corn oil: Can be used for lipophilic compounds.
- Polyethylene glycol (PEG) 400: A water-miscible solvent.
- Dimethyl sulfoxide (DMSO): Should be used with caution and at low final concentrations due to potential toxicity.

Experimental Protocols

In Vitro Mineralocorticoid Receptor Binding Assay

This protocol is designed to determine the affinity of **11-A-Hydroxy canrenone methyl ester** for the mineralocorticoid receptor.

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Caption: In Vitro MR Binding Assay Workflow.

Methodology:

- Receptor Preparation: Utilize a source of mineralocorticoid receptors, such as a cell line overexpressing the human MR or tissue homogenates known to express the receptor (e.g., kidney).
- Ligand: Use a radiolabeled MR agonist, typically [³H]-aldosterone, as the tracer.

- Competition Binding: Incubate a fixed concentration of the MR and [³H]-aldosterone with varying concentrations of **11-A-Hydroxy canrenone methyl ester**.
- Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound ligand using a method like vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model: Angiotensin II-Induced Hypertension and Fibrosis

This protocol outlines a common animal model to assess the efficacy of **11-A-Hydroxy canrenone methyl ester** in a disease-relevant context.

Methodology:

- Animal Model: Use a suitable rodent model, such as C57BL/6J mice or Wistar rats.
- Induction of Hypertension: Continuously infuse Angiotensin II (e
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com